1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride
Overview
Description
“1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride” is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 . It has gained a great deal of scientific interest in various fields of research.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to an indene ring through a methylene bridge . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 253.77 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
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Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : The methods of application or experimental procedures vary depending on the specific biological activity being studied. Generally, these involve in vitro and in vivo testing of the indole derivatives against various diseases .
- Results : The results have shown that indole derivatives have diverse biological activities and have potential for new therapeutic possibilities .
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Antimicrobial Activity of 2,3-Dihydro-1H-Inden-1-One Derived Compounds
- Field : Microbiology
- Application : Two 2,3-dihydro-1H-inden-1-one derived fluorinated chalcone scaffolds were synthesized and studied for their antimicrobial activity .
- Methods : The compounds were synthesized by Claisen-Schmidt reaction and were screened for their in-vitro antibacterial and antifungal activity against various organisms .
- Results : The compound (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) was found to be a more effective antibacterial and antifungal agent than (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2) .
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Treatment of Alzheimer’s Disease
- Field : Neurology
- Application : Novel 2,3-dihydro-1H-inden-1-ones were designed, synthesized, and evaluated as catechol ether-based dual PDE4/AChE inhibitors to treat Alzheimer’s disease (AD) .
- Methods : Twenty-eight novel 2,3-dihydro-1H-inden-1-ones were designed and synthesized. These compounds were then evaluated for their inhibitory activities against AChE and PDE4D .
- Results : Among these compounds, one compound bearing a 2- (piperidin-1-yl)ethoxy group at the 6-position of the indanone ring displayed satisfactory inhibitory activities and selectivity against AChE (IC 50 = 0.28 μM) and PDE4D (IC 50 = 1.88 μM). This compound also revealed a comparable neuroprotective effect with donepezil .
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Synthesis of New Analogs of the Endogenous Hormone Melatonin
- Field : Endocrinology
- Application : The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
- Methods : The methods of application or experimental procedures vary depending on the specific biological activity being studied. Generally, these involve in vitro and in vivo testing of the indole derivatives against various diseases .
- Results : The results have shown that indole derivatives have diverse biological activities and have potential for new therapeutic possibilities .
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c16-14-6-7-15(10-14)9-11-4-5-12-2-1-3-13(12)8-11;/h4-5,8,14,16H,1-3,6-7,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUYHRKVTNKMHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CN3CCC(C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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